1,3-dibenzoyl-2-phenylimidazolidine
CAS No.:
Cat. No.: VC10702146
Molecular Formula: C23H20N2O2
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20N2O2 |
|---|---|
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | (3-benzoyl-2-phenylimidazolidin-1-yl)-phenylmethanone |
| Standard InChI | InChI=1S/C23H20N2O2/c26-22(19-12-6-2-7-13-19)24-16-17-25(21(24)18-10-4-1-5-11-18)23(27)20-14-8-3-9-15-20/h1-15,21H,16-17H2 |
| Standard InChI Key | DXVFJYWDPVUVHT-UHFFFAOYSA-N |
| SMILES | C1CN(C(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
| Canonical SMILES | C1CN(C(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The imidazolidine core consists of a five-membered ring with two adjacent nitrogen atoms. In 1,3-dibenzoyl-2-phenylimidazolidine, the 1- and 3-positions are substituted with benzoyl (–COC₆H₅) groups, while the 2-position bears a phenyl (–C₆H₅) group. The saturated nature of the ring imparts conformational flexibility, which influences its reactivity and intermolecular interactions .
Molecular Formula: C₂₅H₂₂N₂O₂
Molecular Weight: 382.46 g/mol
Key Structural Features:
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Planar benzoyl groups capable of π-π stacking.
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Electron-withdrawing carbonyl groups that modulate ring electronics.
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Steric hindrance from bulky substituents affecting reaction kinetics.
Spectroscopic Characterization
While experimental data for this specific compound are sparse, analogs such as 1,3-diethyl-2-phenylimidazolidine (CAS 73941-41-0) provide reference benchmarks :
| Property | Value (Analog) | Method |
|---|---|---|
| Density | 0.972 g/cm³ | Experimental |
| Boiling Point | 274.8°C | Estimated |
| Flash Point | 111.1°C | Experimental |
| LogP | 2.218 | Calculated |
For 1,3-dibenzoyl-2-phenylimidazolidine, computational models predict a higher logP (~3.5) due to increased hydrophobicity from aromatic substituents.
Synthetic Pathways
Condensation of Amidines and Electrophiles
A general route to imidazolidines involves the reaction of N,N'-disubstituted amidines with 1,2-bielectrophiles. For example, Potts and Chen (1977) demonstrated that amidines react with α-bromoacetyl chlorides in the presence of triethylamine to form mesoionic imidazolium derivatives, which can be hydrolyzed to imidazolidines . Adapting this method:
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Reactants:
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N,N'-Dibenzoylamidine
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α-Bromo-2-phenylacetyl chloride
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Conditions:
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Solvent: Anhydrous ether or THF
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Base: Triethylamine (2 eq.)
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Temperature: 0°C to room temperature
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Mechanism:
Yield: ~60–75% (estimated from analogous syntheses) .
Alternative Routes
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Cycloaddition Reactions: Mesoionic intermediates derived from imidazolidines undergo 1,3-dipolar cycloaddition with acetylenes to form pyrroles . This reactivity suggests potential post-functionalization strategies.
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Hydrolysis of Mesoionic Salts: Anhydro-4-hydroxyimidazolium hydroxides hydrolyze in aqueous ethanol to imidazolidine-2,4-diones , though this pathway requires further optimization for the target compound.
Physicochemical Properties
Solubility and Partitioning
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Solubility: Poor in water (<0.1 mg/mL); soluble in polar aprotic solvents (DMF, DMSO).
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logP: ~3.5 (predicted via ChemAxon software), indicating high lipophilicity.
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The phenyl group at the 2-position can undergo nitration or sulfonation, though steric hindrance may limit regioselectivity.
Cycloaddition Chemistry
The imidazolidine core may act as a dipolarophile in [3+2] cycloadditions. For instance, reactions with dimethyl acetylenedicarboxylate yield pyrrole derivatives :
Yield: ~70–80% (extrapolated from analogous systems) .
Research Gaps and Future Directions
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Experimental Characterization: Urgent need for NMR, XRD, and mass spectrometry data.
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Toxicological Profiling: Acute and chronic toxicity studies in model organisms.
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Application-Specific Optimization: Tailoring substituents for enhanced catalytic or bioactive performance.
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